molecular formula C17H14N4O3S2 B4725585 N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide CAS No. 4471-23-2

N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

Cat. No. B4725585
CAS RN: 4471-23-2
M. Wt: 386.5 g/mol
InChI Key: OCCHAZXSSVHBBJ-UHFFFAOYSA-N
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Description

N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and environmental science.

Mechanism of Action

The exact mechanism of action of N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is not fully understood. However, studies have suggested that it may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide in lab experiments is its potent antitumor activity. It has been found to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, its high toxicity and potential side effects may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent antitumor activity and antibacterial and antifungal properties make it a valuable tool for research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-11-4-2-3-5-13(11)10-25-17-20-19-16(26-17)18-15(22)12-6-8-14(9-7-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCHAZXSSVHBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366954
Record name N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4471-23-2
Record name N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
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N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
Reactant of Route 3
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N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

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